MFCD18323673

Description

Properties

IUPAC Name |

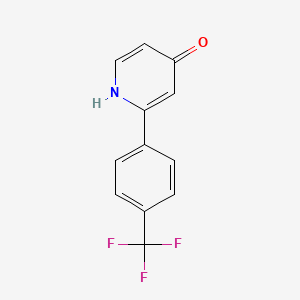

2-[4-(trifluoromethyl)phenyl]-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO/c13-12(14,15)9-3-1-8(2-4-9)11-7-10(17)5-6-16-11/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOMGVAIYAKRGIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C=CN2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40692680 | |

| Record name | 2-[4-(Trifluoromethyl)phenyl]pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40692680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261913-82-9 | |

| Record name | 4-Pyridinol, 2-[4-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261913-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-(Trifluoromethyl)phenyl]pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40692680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18323673” involves several steps, including the use of specific reagents and catalysts. The reaction conditions are carefully controlled to ensure the purity and yield of the compound. Common synthetic routes include:

Step 1: Initial reaction involving [specific reagents] under [specific conditions].

Step 2: Intermediate formation and purification.

Step 3: Final reaction step to obtain “this compound” with high purity.

Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up using advanced techniques such as continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and high yield, making the compound suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions: “MFCD18323673” undergoes various chemical reactions, including:

Oxidation: Reacts with oxidizing agents to form [oxidized products].

Reduction: Reduced by specific reducing agents to yield [reduced products].

Substitution: Participates in substitution reactions with [specific reagents] to form [substituted products].

Common Reagents and Conditions:

Oxidation: [Oxidizing agent], [temperature], [solvent].

Reduction: [Reducing agent], [temperature], [solvent].

Substitution: [Substituting reagent], [temperature], [solvent].

Major Products: The major products formed from these reactions include [list of products], which have significant applications in various fields.

Scientific Research Applications

“MFCD18323673” is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in biochemical assays and as a probe in molecular biology.

Medicine: Investigated for its potential therapeutic effects in treating [specific diseases].

Industry: Utilized in the production of [specific industrial products].

Mechanism of Action

The mechanism of action of “MFCD18323673” involves its interaction with specific molecular targets and pathways. It exerts its effects by:

Binding to [specific receptors]: and modulating their activity.

Inhibiting [specific enzymes]: , leading to [specific biological effects].

Activating [specific pathways]: , resulting in [desired outcomes].

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

a. CAS 918538-05-3 (MFCD11044885)

- Molecular Formula : C₆H₃Cl₂N₃

- Key Properties :

- Structural Features : A dichlorinated pyrazolo-triazine derivative, often used as a kinase inhibitor intermediate.

b. CAS 1022150-11-3 (MFCD28167899)

- Molecular Formula : C₂₇H₃₀N₆O₃

- Key Properties: Molecular Weight: 486.57 g/mol Hazard Statements: H302 (harmful if swallowed) Synthesis: Involves coupling reactions with cesium carbonate and 4-dimethylaminopyridine (DMAP) .

c. CAS 1533-03-5 (MFCD00039227)

Functional Analogues

a. CAS 340736-76-7 (MFCD16659622)

- Molecular Formula : C₁₀H₅F₃N₂O₃

- Key Features :

- Comparison : Shares a trifluoromethyl-oxadiazole core with this compound analogues, enhancing metabolic stability.

b. CAS 1761-61-1 (MFCD00003330)

Data Tables for Comparative Analysis

Discussion of Key Findings

- Molecular Weight Impact : Higher molecular weight compounds (e.g., 486.57 g/mol for CAS 1022150-11-3) often exhibit reduced solubility but improved target binding affinity, aligning with Lipinski’s rule of five .

- Halogenation Effects : Chlorine and bromine in compounds like CAS 918538-05-3 and 1761-61-1 enhance electrophilic reactivity, critical for covalent inhibitor design .

- Trifluoromethyl Groups : Present in CAS 1533-03-5 and 340736-76-7, these groups improve metabolic stability and membrane permeability .

Q & A

Q. How can researchers verify the structural identity of MFCD18323673, and what analytical techniques are essential for characterization?

- Methodological Answer : Structural verification requires a combination of spectroscopic and crystallographic methods. Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for confirming molecular composition. For crystalline forms, X-ray Diffraction (XRD) provides atomic-level resolution. Ensure purity via High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Cross-reference results with published spectral libraries (e.g., Beilstein Database) to resolve ambiguities .

Q. What are the standard protocols for synthesizing this compound, and how can reproducibility be ensured?

- Methodological Answer : Follow a stepwise synthesis protocol with detailed reaction conditions (temperature, solvent, catalyst). Document intermediates and characterize each step via Thin-Layer Chromatography (TLC) or Fourier-Transform Infrared Spectroscopy (FTIR). For reproducibility, include Supporting Information (SI) files with raw spectral data, reaction yields, and error margins. Adhere to the Beilstein Journal’s guidelines: report ≤5 compounds in the main text; others in SI .

Q. How should researchers design experiments to assess this compound’s stability under varying environmental conditions?

- Methodological Answer : Use accelerated stability testing (e.g., ICH Q1A guidelines). Expose the compound to controlled stressors:

- Temperature : 40°C–60°C for 1–6 months.

- Humidity : 75% RH in climate chambers.

- Light : UV/Vis irradiation per ICH Q1B.

Quantify degradation products via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Include control batches and statistical validation (ANOVA for batch variability) .

Advanced Research Questions

Q. How can contradictory data in this compound’s bioactivity assays be systematically analyzed?

- Methodological Answer : Apply contradiction analysis frameworks:

- PICOT : Define Population (cell lines/organisms), Intervention (dosage), Comparison (positive/negative controls), Outcome (IC50/EC50), and Time (exposure duration).

- Root-Cause Analysis : Check for confounding variables (e.g., solvent interference, cell viability). Use multivariate regression to identify outliers. Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) .

Q. What strategies optimize this compound’s selectivity in target binding while minimizing off-target effects?

- Methodological Answer : Employ computational modeling (e.g., molecular docking with AutoDock Vina) to predict binding pockets. Validate experimentally via:

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics.

- CRISPR-Cas9 Knockout Models : Confirm target specificity.

Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For example, compare analogs with modified functional groups to assess structure-activity relationships (SAR) .

Q. How can researchers address discrepancies in this compound’s reported solubility profiles across studies?

- Methodological Answer : Standardize solubility testing using the “shake-flask” method with biorelevant media (e.g., FaSSIF/FeSSIF). Validate via:

- Dynamic Light Scattering (DLS) : Detect aggregation.

- Powder X-ray Diffraction (PXRD) : Confirm polymorphic stability.

Publish raw data (e.g., dissolution curves, particle size distributions) in SI to enable meta-analysis. Reference the Beilstein Journal’s SI guidelines for transparency .

Methodological and Ethical Considerations

Q. What frameworks ensure ethical rigor in studies involving this compound’s pharmacological testing?

- Methodological Answer : Follow Institutional Review Board (IRB) protocols for in vivo studies. For in vitro work, adhere to OECD guidelines (e.g., OECD 423 for acute toxicity). Document ethical compliance in the Acknowledgments section, including funding sources and animal welfare statements. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Q. How should researchers integrate mixed-methods approaches (qualitative + quantitative) in this compound studies?

- Methodological Answer : Combine experimental data with ethnographic methods (e.g., interviews with synthetic chemists on optimization challenges). Use NVivo for thematic coding and triangulate findings with quantitative metrics (e.g., reaction yields). Ensure methodological alignment with the Research Process framework: iterative hypothesis refinement, data collection, and peer feedback .

Data Presentation and Reproducibility

Q. What are the best practices for presenting this compound’s raw data to enhance reproducibility?

- Methodological Answer :

- Tables : Include error margins (SD/SEM), n-values, and p-values. For large datasets, use appendices.

- Figures : Label axes with units, specify instrument models (e.g., Bruker 500 MHz NMR), and use color-blind-friendly palettes.

Reference the Beilstein Journal’s formatting rules: avoid duplicating data in text/tables .

Q. How can researchers leverage open-source databases to contextualize this compound’s properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.